3-Bromoquinoline-5-sulfonyl chloride
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Overview
Description
The compound "3-Bromoquinoline-5-sulfonyl chloride" is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It contains a bromine atom and a sulfonyl chloride functional group attached to the quinoline ring. This structure suggests that it could be a key intermediate in the synthesis of various quinoline derivatives with potential biological activities.
Synthesis Analysis
The synthesis of quinoline derivatives often involves multi-step processes that can include the introduction of sulfonyl chloride groups. For instance, the synthesis of 5-amino-7-bromoquinolin-8-ol sulfonate derivatives from 8-hydroxyquinoline has been reported to proceed with high yields using mild and efficient methods . Although the exact synthesis of "this compound" is not detailed in the provided papers, similar synthetic strategies could be applied, considering the structural similarities with the compounds mentioned.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a quinoline core, which can be modified with various substituents that influence the compound's properties and reactivity. The presence of a bromine atom and a sulfonyl chloride group in "this compound" would likely affect its electronic distribution and reactivity, making it a versatile intermediate for further chemical transformations.
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, particularly those involving their functional groups. For example, the sulfonyl chloride group is highly reactive towards nucleophiles, which can lead to the formation of sulfonate derivatives . The bromine atom also provides a site for further substitution reactions, potentially allowing for the introduction of various other functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of "this compound" would be influenced by its molecular structure. The presence of the sulfonyl chloride group suggests that it would be a reactive compound, likely to be used under controlled conditions to avoid hydrolysis. The bromine atom increases the molecular weight and could also influence the compound's boiling and melting points. The exact properties would need to be determined experimentally.
Relevant Case Studies
The provided papers do not detail case studies involving "this compound" specifically. However, related quinoline derivatives have been evaluated for their antimicrobial activities. For instance, 5-amino-7-bromoquinolin-8-ol sulfonate derivatives have shown potent antibacterial and antifungal activities . Similarly, 1-methyl-3-sulfonylthio-4-aminoquinolinium chlorides have exhibited growth-inhibitory activity towards a range of Gram-positive and Gram-negative bacteria, as well as antifungal activity . These studies highlight the potential of quinoline derivatives as antimicrobial agents, which could extend to "this compound" derivatives.
Scientific Research Applications
Selective Remote C-H Sulfonylation of Aminoquinolines : Liang et al. (2015) described a process using copper-catalyzed direct C-H bond sulfonylation of aminoquinolines with arylsulfonyl chlorides, like 3-Bromoquinoline-5-sulfonyl chloride. This reaction occurred at the C5-H position of quinoline rings and allowed for the creation of compounds with a wide range of functional groups (Liang et al., 2015).
Copper-catalyzed CH Sulfonylation of 8-aminoquinoline Scaffolds : Another study by Li et al. (2016) developed a method for copper-catalyzed CH sulfonylation of 8-aminoquinoline scaffolds using aryl sulfonyl chlorides, including this compound. This protocol produced moderate to good yields and was applied in synthesizing a potential PET radioligand (Li et al., 2016).
Synthesis of 5-amino-7-bromoquinolin-8-yl Sulfonate Derivatives : Krishna (2018) synthesized a series of new 5-amino-7-bromoquinolin-8-ol sulfonate derivatives from 8-hydroxyquinoline, using various sulfonylchlorides including this compound. These products were investigated for their antimicrobial activities and showed potent antibacterial and antifungal activities (Krishna, 2018).
Synthesis of Quinoline Silyloxymethylsulfones : Patel et al. (2022) reported the synthesis of quinoline N-oxides to selectively furnish C2-substituted sulfones using sodium tert-butyldimethyl silyloxymethylsulfinate. This transformation was scalable and applicable to a wide array of quinoline and isoquinoline functionality, highlighting the versatility of sulfonyl chlorides in synthesizing heterocyclic compounds (Patel et al., 2022).
Antimalarial Activity of Benzene and Isoquinoline Sulfonamide Derivatives : Parai et al. (2008) synthesized a series of benzene and isoquinoline sulfonamide derivatives, including those derived from sulfonyl chlorides like this compound. These compounds were evaluated for their antimalarial activity against Plasmodium falciparum in vitro and showed promising results (Parai et al., 2008).
Safety and Hazards
The compound is classified under GHS05, indicating that it is corrosive . The hazard statements include H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage) . Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .
Mechanism of Action
Target of Action
It’s known that brominated compounds often participate in suzuki–miyaura coupling reactions , which involve the formation of carbon-carbon bonds via a palladium-catalyzed process .
Mode of Action
The mode of action of 3-Bromoquinoline-5-sulfonyl chloride is likely to involve its interaction with a palladium catalyst in a Suzuki–Miyaura coupling reaction . In this reaction, the bromine atom in the compound is replaced by an organoboron reagent, forming a new carbon-carbon bond .
Biochemical Pathways
The suzuki–miyaura coupling reaction, in which it likely participates, is a key process in the synthesis of various biologically active compounds .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of various biologically active compounds.
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction typically requires a palladium catalyst and an organoboron reagent . The reaction is also sensitive to the reaction conditions, such as temperature and solvent .
properties
IUPAC Name |
3-bromoquinoline-5-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClNO2S/c10-6-4-7-8(12-5-6)2-1-3-9(7)15(11,13)14/h1-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXXRATLUSBGZLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=N2)Br)C(=C1)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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